1,21-Docosadiene

CAS No.: 53057-53-7

Cat. No.: VC3877870

Molecular Formula: C22H42

Molecular Weight: 306.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53057-53-7 |

|---|---|

| Molecular Formula | C22H42 |

| Molecular Weight | 306.6 g/mol |

| IUPAC Name | docosa-1,21-diene |

| Standard InChI | InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-22H2 |

| Standard InChI Key | RBJABTJRYMHYOP-UHFFFAOYSA-N |

| SMILES | C=CCCCCCCCCCCCCCCCCCCC=C |

| Canonical SMILES | C=CCCCCCCCCCCCCCCCCCCC=C |

Introduction

Chemical Identity and Structural Features

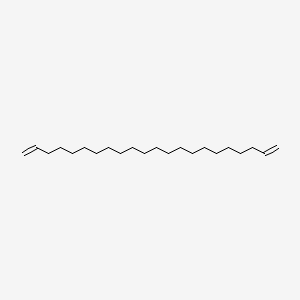

1,21-Docosadiene, systematically named docosa-1,21-diene, is a linear hydrocarbon with the IUPAC name derived from its 22-carbon chain (docosa-) and two double bonds (diene) at positions 1 and 21 . Its molecular structure is represented by the SMILES notation , indicating terminal double bonds . The compound’s InChIKey (RBJABTJRYMHYOP-UHFFFAOYSA-N) and exact mass (306.3287 g/mol) further confirm its identity .

The flexibility of its carbon chain complicates 3D conformational analysis, as noted in PubChem, where computational modeling is restricted due to excessive rotational freedom . Despite this, its 2D structure is well-defined, with a planar geometry around the double bonds, typical of alkenes .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application. Key parameters include:

The significant disparity in boiling points under different pressures highlights its volatility under vacuum, a consideration for industrial distillation . Its low density and high hydrophobicity (LogP = 8.38) suggest utility in non-polar solvents or lipid-based systems .

Synthesis and Industrial Production

1,21-Docosadiene is synthesized via catalytic dehydrogenation of docosane or through Wittig-like coupling reactions. Daken Chemical Limited reports a production capacity of 500 kg/month, with the compound typically isolated as a colorless to light-yellow liquid (98% purity) . Key synthesis parameters include:

-

Catalysts: Palladium or nickel-based catalysts for selective dehydrogenation.

-

Storage: 2–8°C in sealed, light-protected containers to prevent polymerization .

Industrial applications leverage its role as a precursor in silicone-based polymers and advanced materials, where its unsaturated bonds facilitate cross-linking .

Applications in Materials Science

The compound’s terminal alkenes enable functionalization in polymer chemistry. Key applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume